(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride is a chemical compound with the molecular formula and a molecular weight of 206.07 g/mol. It is classified as an ammonium salt and is known for its applications in various fields of organic chemistry, particularly in synthetic processes and polymer development. The compound is often utilized in research settings due to its unique properties and reactivity.
The synthesis of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride typically involves several steps, which may include the following general procedures:
For example, one method described involves mixing methyl 2-chloro-2-oxoacetate with ammonium chloride in the presence of triethylamine and EDCI, followed by extraction and purification steps to yield the final product .
The molecular structure of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride can be characterized by the following features:
InChI=1S/C8H8ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-5,7H,10H2;1H
, which provides a standardized way to represent its structure.(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride participates in several chemical reactions, including:
The mechanism of action for (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride primarily revolves around its ability to act as an electrophile due to the presence of the carbonyl group. This electrophilic nature facilitates nucleophilic attack by various reagents, leading to the formation of new chemical bonds.
In sulfene generation, for instance, the ammonium salt can interact with sulfonic acids under acidic conditions, leading to the formation of reactive sulfene intermediates that are capable of further reactions with alkenes or other nucleophiles.
The physical and chemical properties of (2-Chloro-2-oxo-1-phenylethyl)ammonium chloride include:
These properties make it suitable for various applications in organic synthesis and materials science .
(2-Chloro-2-oxo-1-phenylethyl)ammonium chloride has several significant applications:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3